molecular formula C12H10F3NO3S2 B2700707 N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide CAS No. 1797792-52-9

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2700707
CAS No.: 1797792-52-9
M. Wt: 337.33
InChI Key: ZWVAJWLLMITKBG-UHFFFAOYSA-N
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Description

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C12H10F3NO3S2 and its molecular weight is 337.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biochemical Evaluation

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide, due to its complex molecular structure, finds application in the synthesis of compounds with significant biochemical activities. For example, derivatives of benzenesulfonamide, such as those incorporating triazole moieties, have shown to be highly effective carbonic anhydrase inhibitors. These compounds have been synthesized and evaluated for their potential in lowering intraocular pressure in glaucoma models, showcasing the therapeutic applications of benzenesulfonamide derivatives in ophthalmology (Nocentini et al., 2016).

Anticancer and Antiviral Properties

The synthesis and characterization of celecoxib derivatives, including those related to this compound, have revealed potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings indicate the versatility of benzenesulfonamide derivatives in developing therapeutic agents for a range of conditions, further highlighting the compound's utility in medicinal chemistry (Küçükgüzel et al., 2013).

Inhibition of Carbonic Anhydrase Isoforms

Research into benzenesulfonamides incorporating flexible triazole moieties has underscored their potential as inhibitors of human carbonic anhydrase isoforms, which are physiologically relevant to conditions like glaucoma. These compounds exhibit low nanomolar or subnanomolar inhibitory activity against certain isoforms, providing insight into their therapeutic potential in treating diseases associated with carbonic anhydrase (Nocentini et al., 2016).

Role in Synthesis of Antimycobacterial Agents

The synthesis of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioueido)benzenesulfonamides has been explored, demonstrating significant activity against Mycobacterium tuberculosis. This research illustrates the potential use of benzenesulfonamide derivatives in addressing infectious diseases, particularly tuberculosis, showcasing their broad spectrum of applicability in drug development (Ghorab et al., 2017).

Development as Nonsteroidal Progesterone Receptor Antagonists

Further, N-(4-phenoxyphenyl)benzenesulfonamide derivatives have been developed as novel nonsteroidal progesterone receptor antagonists. These compounds play key roles in various physiological systems, including the female reproductive system. Their development signifies the compound's importance in creating new treatments for diseases such as uterine leiomyoma and breast cancer, marking another significant application in therapeutic development (Yamada et al., 2016).

Properties

IUPAC Name

N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO3S2/c13-12(14,15)19-10-3-1-2-4-11(10)21(17,18)16-7-9-5-6-20-8-9/h1-6,8,16H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVAJWLLMITKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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